molecular formula C10H11FO4S B13256679 Propyl 4-(fluorosulfonyl)benzoate

Propyl 4-(fluorosulfonyl)benzoate

Cat. No.: B13256679
M. Wt: 246.26 g/mol
InChI Key: AFULQHUHKLWBDE-UHFFFAOYSA-N
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Description

Significance of Fluorosulfonyl-Containing Compounds in Contemporary Chemical Research

Fluorosulfonyl-containing compounds, particularly aryl sulfonyl fluorides, have garnered significant attention in modern chemical research due to their unique combination of stability and reactivity. researchgate.netthieme-connect.com The sulfur(VI)-fluoride bond is remarkably robust under many physiological conditions, yet it can be induced to react with specific nucleophiles, a concept central to Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. thieme-connect.comccspublishing.org.cn This field, a new generation of "click chemistry," leverages the predictable reactivity of the -SO₂F group to form stable linkages with various nucleophiles like phenols, alcohols, and amines. ccspublishing.org.cn

This reactivity profile makes the fluorosulfonyl group a privileged "warhead" in chemical biology and medicinal chemistry. nih.govacs.org Researchers utilize sulfonyl fluorides to design covalent inhibitors that can form permanent bonds with specific amino acid residues—such as serine, tyrosine, lysine (B10760008), and histidine—in the active or allosteric sites of proteins. ccspublishing.org.cnacs.org This allows for the potent and selective modulation of protein function and is a powerful tool for validating drug targets and developing novel therapeutics. nih.gov The stability of sulfonyl fluorides, compared to the more reactive sulfonyl chlorides, makes them more suitable for complex biological environments as they are less prone to non-specific reactions. nih.govacs.org

Overview of Benzoate (B1203000) Ester Derivatives in Organic and Medicinal Chemistry

Benzoate esters are a ubiquitous class of compounds with a long history of application in both organic and medicinal chemistry. chemicalbook.comgoogle.com They are frequently employed as synthetic intermediates and are valued for their relative stability and the ease with which they can be synthesized, typically through the Fischer esterification of benzoic acid with an alcohol. wikipedia.orgyoutube.com

In medicinal chemistry, the esterification of a parent drug molecule is a common strategy to create prodrugs. nih.gov The ester moiety can enhance properties such as lipophilicity, which improves the drug's ability to cross cell membranes. nih.gov Once inside the target cell or tissue, endogenous esterase enzymes can hydrolyze the ester, releasing the active carboxylic acid form of the drug. nih.gov This approach has been explored for various therapeutic areas. nih.gov Benzoate derivatives have also been investigated for a range of biological activities, including as local anesthetics and for the treatment of neurodegenerative diseases. google.comrsc.org Furthermore, in the food and cosmetic industries, simple benzoate esters like propyl benzoate are used as flavoring agents and antimicrobial preservatives. wikipedia.org

Historical and Current Research Trajectories for Propyl 4-(fluorosulfonyl)benzoate in Scholarly Literature

A direct and extensive body of research focusing exclusively on this compound is not prominent in scholarly literature. Its existence is more as a potential synthetic target rather than a widely studied agent. However, the research trajectories of its parent acid, 4-(fluorosulfonyl)benzoic acid (FSB), and its corresponding acid chloride, 4-(fluorosulfonyl)benzoyl chloride, are well-documented and provide a clear indication of the potential uses of the propyl ester derivative.

Research has demonstrated that 4-(fluorosulfonyl)benzoic acid (FSB) can act as an affinity label for enzymes, such as glutathione (B108866) S-transferases, where it covalently modifies tyrosine residues in the active site. rsc.orgsigmaaldrich.com This highlights its utility in probing protein structure and function.

The synthesis of this compound would most likely proceed via the esterification of 4-(fluorosulfonyl)benzoic acid with propanol (B110389) or through the reaction of 4-(fluorosulfonyl)benzoyl chloride with propanol. scbt.comcymitquimica.com The latter is a highly reactive chemical reagent used to introduce the 4-(fluorosulfonyl)benzoyl moiety into molecules, as seen in the synthesis of irreversible antagonists for adenosine (B11128) A1 receptors. scbt.com The purpose of creating the propyl ester would likely be to increase the molecule's lipophilicity compared to the free acid, potentially enhancing its cell permeability for in vitro or in vivo studies.

Table 1: Physicochemical Properties of 4-(Fluorosulfonyl)benzoic Acid This table presents known properties of the parent acid of this compound.

PropertyValueSource
IUPAC Name4-fluorosulfonylbenzoic acid nih.gov
Molecular FormulaC₇H₅FO₄S nih.gov
Molecular Weight204.18 g/mol nih.gov
CAS Number455-26-5 nih.gov
Melting Point272-273 °C sigmaaldrich.com
XLogP31.2 nih.gov
Application NoteUsed as an affinity label for enzymes. sigmaaldrich.com

Table 2: General Properties of Propyl Benzoate This table provides context for the propyl ester portion of the target molecule.

PropertyValueSource
IUPAC Namepropyl benzoate wikipedia.org
Molecular FormulaC₁₀H₁₂O₂ wikipedia.org
Molecular Weight164.20 g/mol wikipedia.org
CAS Number2315-68-6 wikipedia.org
Boiling Point230 °C wikipedia.org
AppearanceColorless oily liquid, nutty odor wikipedia.org
UseFlavoring agent, preservative wikipedia.org

Table 3: Predicted Properties of this compound This table outlines basic calculated information for the title compound.

PropertyValue
Molecular FormulaC₁₀H₁₁FO₄S
Molecular Weight246.25 g/mol
General DescriptionAn ester of 4-(fluorosulfonyl)benzoic acid and propanol.

Properties

Molecular Formula

C10H11FO4S

Molecular Weight

246.26 g/mol

IUPAC Name

propyl 4-fluorosulfonylbenzoate

InChI

InChI=1S/C10H11FO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3

InChI Key

AFULQHUHKLWBDE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of Propyl 4 Fluorosulfonyl Benzoate

Electrophilic Characteristics of the Fluorosulfonyl Group

The reactivity of Propyl 4-(fluorosulfonyl)benzoate is centered on the electrophilic nature of the sulfur(VI) center in the fluorosulfonyl group (-SO₂F). This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom bonded to the sulfur. These electronegative atoms create a significant partial positive charge on the sulfur atom, making it susceptible to attack by nucleophiles.

The aryl ring to which the fluorosulfonyl group is attached can further modulate this reactivity. Electron-withdrawing or -donating substituents on the aromatic ring can influence the electrophilicity of the sulfur center. For instance, electron-withdrawing groups can enhance the electrophilicity, while electron-donating groups may reduce it. This allows for the fine-tuning of reactivity, a desirable characteristic in the design of targeted covalent probes and inhibitors. The sulfur-fluorine bond itself is remarkably stable under many conditions, yet it can be selectively activated for nucleophilic exchange, a type of reactivity that has been termed Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. x-chemrx.comnih.gov This combination of stability and tunable reactivity makes the fluorosulfonyl group a "privileged" warhead in chemical biology. rsc.org

Reaction Mechanisms with Biological Nucleophiles

The primary mechanism by which this compound and related arylfluorosulfates react with biological nucleophiles is through a proximity-enabled Sulfur(VI) Fluoride Exchange (SuFEx) reaction. rsc.org This process involves the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.

Covalent Adduct Formation via Fluoride Elimination Pathway

The reaction proceeds via a nucleophilic substitution at the sulfur center. A nucleophilic side chain of an amino acid residue within a protein attacks the electron-deficient sulfur atom of the fluorosulfonyl group. This attack forms a transient pentavalent intermediate or a transition state, which then collapses, eliminating a fluoride ion and forming a stable sulfonate or sulfonamide linkage between the compound and the protein. x-chemrx.com This fluoride elimination is a key step in the formation of the covalent adduct. The SuFEx reaction is known for its efficiency and the stability of the resulting covalent bond. x-chemrx.com

Selective Reactivity with Key Amino Acid Residues (e.g., Lysine (B10760008), Tyrosine, Cysteine)

Sulfonyl fluorides and arylfluorosulfates exhibit a distinct reactivity profile towards various amino acid residues, differing from other covalent warheads. While they can react with a range of nucleophilic amino acids including serine, threonine, and histidine, their reactivity with lysine, tyrosine, and cysteine is of particular interest in drug discovery and chemical biology. rsc.orgenamine.net

Lysine: The primary amine of the lysine side chain can act as a nucleophile, attacking the sulfonyl fluoride to form a stable sulfonamide bond. enamine.netdundee.ac.uk This reaction has been exploited in the design of kinase inhibitors that target a conserved lysine residue in the ATP-binding site. chemscene.com The local microenvironment within a protein's binding pocket, including the presence of basic residues, can enhance the nucleophilicity of the lysine amine and promote this reaction.

Tyrosine: The hydroxyl group of the tyrosine side chain is another key target for fluorosulfonyl-containing compounds. enamine.netdundee.ac.uk The reaction results in the formation of a stable sulfonate ester linkage. enamine.net Arylfluorosulfates have been reported to react effectively with the phenolic hydroxyl group of tyrosine. enamine.net The selectivity for tyrosine can be influenced by the specific structure of the arylfluorosulfate and the protein's local environment.

Cysteine: While sulfonyl fluorides can react rapidly with the highly nucleophilic thiol group of cysteine, the resulting thiosulfonate ester adduct is often unstable. x-chemrx.comdundee.ac.uk This instability makes sulfonyl fluorides generally less suitable for achieving durable covalent modification of cysteine residues compared to other warheads specifically designed for this purpose. x-chemrx.comdundee.ac.uk

The table below summarizes the reactivity of the fluorosulfonyl group with these key amino acid residues.

Amino Acid ResidueNucleophilic GroupResulting Covalent LinkageStability of Adduct
Lysineε-Amino group (-NH₂)SulfonamideStable enamine.netdundee.ac.uk
TyrosinePhenolic hydroxyl group (-OH)Sulfonate EsterStable enamine.netdundee.ac.uk
CysteineThiol group (-SH)Thiosulfonate EsterGenerally Unstable x-chemrx.comdundee.ac.uk

Stability Considerations in Aqueous and Organic Media Relevant to Research

A crucial aspect of any reactive probe is its stability in the media used for experiments. Arylfluorosulfonates generally exhibit good stability in aqueous solutions, a feature that is advantageous for biological studies. nih.gov Their hydrolytic stability, however, can be modulated by the electronic properties of the aryl ring. nih.gov For example, aryl S(VI)-F electrophiles with electron-donating groups on the phenyl ring show increased stability. nih.gov

The pH of the medium can also influence stability. While generally stable, hydrolysis can occur more rapidly under basic conditions. nih.gov In organic solvents, arylfluorosulfonates are typically stable, allowing for their use in a variety of chemical synthesis and purification procedures. This balance of sufficient stability to avoid premature degradation and promiscuous reactivity, coupled with the ability to be activated within a specific protein microenvironment, is a key advantage of this class of compounds. enamine.net

Comparative Analysis of Reactivity with Alternative Covalent Warheads (e.g., Isothiocyanates, Vinyl Sulfones)

The reactivity of the fluorosulfonyl group can be contextualized by comparing it to other commonly used covalent warheads, such as isothiocyanates and vinyl sulfones. These warheads differ in their reaction mechanisms and their selectivity for different nucleophiles.

Isothiocyanates: These electrophiles react with nucleophiles, primarily amines, through the addition to the central carbon atom of the -N=C=S group to form a thiourea (B124793) linkage. They are well-known for their reactivity with the amino groups of lysine residues.

Vinyl Sulfones: As Michael acceptors, vinyl sulfones react with nucleophiles, particularly thiols, via a conjugate addition mechanism. They are highly selective for cysteine residues. researchgate.net The reaction rate of vinyl sulfones with thiols is significantly faster than that of acrylates, another common Michael acceptor. rsc.orgresearchgate.net

A key distinction in the reactivity of these warheads lies in their preference for "hard" versus "soft" nucleophiles. Serine and tyrosine are considered "harder" nucleophiles, while cysteine is a "softer" nucleophile. Sulfonyl fluorides, being "harder" electrophiles, tend to react more readily with harder nucleophiles like serine and tyrosine. nih.gov In contrast, Michael acceptors like vinyl sulfones are "softer" electrophiles and show a strong preference for reacting with soft nucleophiles like cysteine. nih.gov

The following table provides a comparative overview of these covalent warheads.

Covalent WarheadReactive GroupPrimary Target Residue(s)Reaction Mechanism
This compound Fluorosulfonyl (-SO₂F)Lysine, Tyrosine, Serine rsc.orgenamine.netNucleophilic Substitution (SuFEx)
Isothiocyanates Isothiocyanate (-N=C=S)LysineNucleophilic Addition
Vinyl Sulfones Vinyl Sulfone (-SO₂CH=CH₂)Cysteine researchgate.netMichael Addition

This comparative analysis highlights the complementary nature of different covalent warheads, with the fluorosulfonyl group of this compound offering a valuable tool for targeting a distinct set of amino acid residues compared to isothiocyanates and vinyl sulfones.

Applications in Chemical Biology and Pharmaceutical Sciences Research

Design and Synthesis of Covalent Ligands and Probes

GPCRs, such as the adenosine (B11128) receptors, are a major class of drug targets involved in a multitude of physiological processes. Covalent ligands are valuable tools for studying GPCR function, as they can "lock" the dynamic receptor in a specific conformation, facilitating structural and pharmacological characterization. nih.gov

The fluorosulfonyl group has been incorporated into ligands targeting human adenosine receptors to achieve irreversible binding and subtype selectivity.

Human A3 Adenosine Receptor (hA3AR): In a study developing selective antagonists for the hA3AR, researchers synthesized functionalized 1,4-dihydropyridine (B1200194) derivatives. nih.gov The introduction of a 4-fluorosulfonyl group onto a 5-benzyl ester of the dihydropyridine (B1217469) scaffold resulted in a compound with significantly enhanced affinity for the hA3AR, displaying a K_i value of 2.42 nM. nih.gov This derivative was observed to bind irreversibly, with a one-hour incubation leading to the loss of 56% of specific radioligand binding sites. nih.gov

Human A2B Adenosine Receptor (A2BAR): The A2BAR is a target in conditions like cancer and immune disorders. nih.govuniversiteitleiden.nl To develop covalent antagonists, various electrophilic "warheads" were incorporated into a xanthine (B1682287) scaffold. A sulfonyl fluoride (B91410) derivative, compound 24 (LUF7982), demonstrated persistent binding in washout assays, which is indicative of a covalent interaction. nih.govuniversiteitleiden.nl This study highlighted that the right combination of the core scaffold and the electrophilic group is crucial for achieving high affinity and an irreversible binding mode at the A2BAR. nih.gov The introduction of a sulfonyl group was found to be beneficial for selectivity towards the A2BAR over other adenosine receptor subtypes. universiteitleiden.nl

Table 1: Binding Affinities of Fluorosulfonyl-Containing Ligands for Adenosine Receptors

Compound Description Target Receptor Binding Affinity (K_i) Reference
1,4-Dihydropyridine with 4-fluorosulfonylbenzyl ester hA3AR 2.42 nM nih.gov
Xanthine with sulfonyl fluoride (24 , LUF7982) A2BAR Persistent Binding nih.govuniversiteitleiden.nl

The structural bridge, or linker, connecting the recognition moiety (e.g., dihydropyridine or xanthine) to the reactive fluorosulfonyl group plays a critical role in the ligand's ability to form a covalent bond. Its type and length dictate the orientation and proximity of the electrophile to the target nucleophile within the protein's binding pocket. encyclopedia.pubuniversiteitleiden.nl

In the development of A3AR antagonists, structure-activity relationship studies showed that while 3,5-dibenzyl esters were tolerated, attaching a long-chain with a terminal amine to the 5-benzyl ester resulted in only moderate affinity. nih.gov However, moving an amine-functionalized chain to the 3-position of the dihydropyridine ring yielded higher A3 receptor affinity, demonstrating that the attachment point of the linker is crucial for effective binding. nih.gov For A2BAR ligands, studies showed that the orientation of the electrophilic group on the xanthine core was a key variable for achieving high affinity and an irreversible mode of binding. nih.gov

The application of TCIs extends beyond GPCRs to other challenging protein targets where overcoming competition from abundant natural substrates is necessary. nih.govnih.gov The design principle remains centered on using a high-affinity scaffold to deliver a moderately reactive electrophile, like a sulfonyl fluoride, for selective and efficient covalent modification. nih.gov

Heat Shock Protein 72 (HSP72) is a difficult-to-drug target due to its high-affinity interaction with abundant cellular substrates. nih.gov To overcome this, researchers have developed lysine-targeting TCIs. nih.govacs.org In one study, a sulfonyl fluoride warhead was incorporated into an 8-aminoadenosine (B15950) scaffold known to bind to the nucleotide-binding domain (NBD) of HSP72. acs.org

A key compound, 14 , which features a 4-(fluorosulfonyl)benzoate group linked to the adenosine scaffold via an ester, was shown to be a time-dependent covalent inhibitor of HSP72. acs.org The optimization of these TCIs involved enhancing both the reversible binding affinity (K_I) and the rate of covalent bond formation (k_inact). This rational design led to a next-generation inhibitor with a 108-fold improvement in covalent efficiency (k_inact/K_I). acs.org

Table 2: Kinetic Parameters of an Ester Sulfonyl Fluoride TCI for HSP72

Compound Parameter Value Reference
TCI 14 Apparent K_i (5 min) 17 μM acs.org
Reversible Ester Analogue 15 K_i 3.5 μM acs.org

Affinity labeling is a technique used to identify and characterize the active site of an enzyme. The compound 4-(fluorosulfonyl)benzoic acid, a close analog of propyl 4-(fluorosulfonyl)benzoate, has been used to label the 4-4 isozyme of rat liver Glutathione (B108866) S-Transferase (GST). nih.gov

Incubation of the GST isozyme with 4-(fluorosulfonyl)benzoic acid resulted in time-dependent, irreversible inactivation of the enzyme. nih.gov The reaction was shown to occur within the binding site for the xenobiotic substrate. nih.gov Through peptide mapping, the specific amino acid modified by the fluorosulfonyl group was identified as Tyrosine-115 (Tyr115). nih.gov This modification dramatically increased the apparent K_m for the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) from 193 to 1690 μM, while the K_m for glutathione remained unchanged, indicating that Tyr115 is a critical determinant of xenobiotic substrate binding. nih.gov

Table 3: Inactivation and Kinetic Data for GST Isozyme 4-4 by 4-(fluorosulfonyl)benzoic acid

Parameter Value Condition Reference
k_max (inactivation) 0.082 min⁻¹ pH 7.5, 25°C nih.gov
K_I (inactivation) 1.95 mM pH 7.5, 25°C nih.gov
Apparent K_m for CDNB (Control) 193 μM - nih.gov
Apparent K_m for CDNB (Modified) 1690 μM - nih.gov

Utilization in Functional Proteomics Studies

In the field of functional proteomics, which aims to understand the function of proteins on a large scale, this compound derivatives have been instrumental. Affinity labeling, a technique used to identify and characterize the binding sites of proteins, has successfully employed analogs of this compound. For instance, 5'-[4-(fluorosulfonyl)benzoyl]adenosine and 5'-[4-(fluorosulfonyl)benzoyl]guanosine are used as affinity tags to selectively label ATP and GTP binding proteins. sigmaaldrich.com This approach allows for the specific tagging of these important cellular components, and subsequent detection with an antibody against the 4-(sulfonyl)benzoate group facilitates their identification and further study. sigmaaldrich.com This methodology complements traditional proteomic approaches by providing information about the functional state of proteins, such as their catalytic activity.

Another significant application is in activity-based protein profiling (ABPP). ABPP utilizes active site-directed chemical probes to study the function and expression of enzymes in complex biological samples. nih.gov The fluorosulfonyl group can act as a reactive handle in these probes, targeting specific classes of enzymes.

Biomolecule Labeling and Bioconjugation Methodologies

The ability to attach labels to biomolecules is crucial for their visualization and study. This compound and its derivatives serve as effective reagents for biomolecule labeling and bioconjugation. The fluorosulfonyl group can be readily incorporated into molecules for applications in drug discovery and chemical biology. sigmaaldrich.com These labeled biomolecules can then be used in a variety of downstream applications, including fluorescence imaging, immunoassays, and drug delivery.

The development of prosthetic groups for radioisotope labeling is another key area. For example, propargyl 4-[18F]fluorobenzoate has been developed as a template for the 18F labeling of biomolecules via click chemistry. nih.gov This allows for the sensitive detection of these molecules in techniques like Positron Emission Tomography (PET) imaging.

Role in Click Chemistry Methodologies

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for a wide range of applications, including materials science and drug discovery. jk-sci.com The fluorosulfonyl group has emerged as a key player in a new generation of click chemistry.

Sulfur(VI) Fluoride Exchange (SuFEx) as a "New Generation of Click Chemistry"

Sulfur(VI) Fluoride Exchange (SuFEx) has been hailed as a "new generation of click chemistry". bldpharm.com This is due to the unique reactivity of the S-F bond, which is stable under many conditions but can be activated for exchange reactions. chem-station.com The SuFEx reaction is characterized by its high efficiency, chemoselectivity, and tolerance of a wide range of functional groups. sigmaaldrich.comchem-station.com

The reaction typically involves the coupling of a sulfonyl fluoride with a silyl-protected phenol (B47542) or an alcohol, often in the presence of a catalyst. chem-station.comnih.gov The stability of the sulfonyl fluoride group, with a high S-F bond energy, makes it resistant to premature reaction, while its controlled activation allows for precise bond formation. bldpharm.comchem-station.com This has led to the development of modular synthesis strategies where complex molecules can be assembled from smaller building blocks. nih.gov

Orthogonality of Fluorosulfonyl-Based Click Reactions to Other Bioorthogonal Chemistries (e.g., CuAAC)

A significant advantage of SuFEx chemistry is its orthogonality to other established bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Orthogonality means that the reactions can proceed in the same pot without interfering with each other. This allows for the sequential or simultaneous labeling of different components within a complex biological system.

The concept of bioorthogonal chemistry, pioneered by Carolyn R. Bertozzi, involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nobelprize.org While CuAAC has been a workhorse in this field, the potential toxicity of the copper catalyst has led to the development of copper-free alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC). nobelprize.orgnih.gov The development of SuFEx provides another powerful and orthogonal tool for chemical biologists, expanding the complexity of biological systems that can be studied. The combination of an alkyne functionality and a SuFEx-active group within the same molecule allows for sequential click reactions, further increasing the diversity of accessible molecular scaffolds. rsc.org

Derivatization Strategies for Enhanced Analytical and Functional Performance

The chemical modification of molecules, or derivatization, can be used to improve their properties for specific applications. This compound and related compounds are valuable derivatizing agents.

Application in Chromatographic Separation Enhancement

While direct evidence for the application of this compound specifically for chromatographic separation enhancement is not prevalent in the provided search results, the principles of derivatization in chromatography are well-established. By modifying an analyte with a reagent like this compound, its physicochemical properties, such as volatility, thermal stability, and detectability, can be altered. This can lead to improved separation efficiency and sensitivity in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The introduction of the fluorosulfonylbenzoate group could, for instance, enhance the UV absorbance of an analyte, making it more easily detectable.

Utility in Mass Spectrometry-Based Detection and Analysis

This compound is a chemical compound with significant potential in the fields of chemical biology and pharmaceutical sciences, particularly in its application as a probe for mass spectrometry-based detection and analysis. Its utility stems from the reactivity of the sulfonyl fluoride functional group, which allows for the covalent labeling of specific amino acid residues within proteins. This characteristic enables researchers to investigate protein structure, function, and interactions with a high degree of precision.

The foundational principle behind the use of this compound in mass spectrometry is covalent labeling. jenabioscience.comnih.govrsc.org In this approach, the sulfonyl fluoride moiety acts as a "warhead" that can form stable covalent bonds with nucleophilic amino acid residues on a protein's surface. rsc.orgacs.org This targeted modification effectively "tags" the protein, introducing a specific mass change that can be readily detected and quantified by mass spectrometry.

The general workflow for employing a sulfonyl fluoride probe like this compound in protein analysis involves several key steps. Initially, the protein of interest is incubated with the probe, allowing the covalent labeling reaction to occur. Subsequently, the labeled protein is enzymatically digested into smaller peptide fragments. This peptide mixture is then subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.govnih.gov By comparing the mass spectra of the labeled and unlabeled peptides, researchers can pinpoint the exact sites of modification on the protein. nih.govmdpi.com

The propyl benzoate (B1203000) portion of the molecule can influence the probe's binding affinity and selectivity towards particular proteins or specific binding pockets, guiding the covalent modification to regions of interest. This targeted approach is invaluable for identifying the binding sites of potential drug candidates and for mapping protein-protein interaction interfaces.

A significant advantage of using sulfonyl fluoride probes is their ability to react with a range of nucleophilic amino acid residues, expanding the scope of protein regions that can be investigated beyond the commonly targeted cysteine residues. acs.orgnih.gov This broader reactivity provides a more comprehensive picture of a protein's surface accessibility and functional hotspots.

Reactive Amino Acid Residues for Sulfonyl Fluoride Probes

Amino AcidSide Chain Nucleophile
TyrosinePhenolic hydroxyl group
Lysine (B10760008)ε-amino group
SerineHydroxyl group
ThreonineHydroxyl group
HistidineImidazole ring
CysteineThiol group
This table details the common amino acid residues that are susceptible to covalent modification by sulfonyl fluoride-containing probes. The specific reactivity can be influenced by the local protein microenvironment. jenabioscience.comnih.govacs.orgnih.gov

The data generated from mass spectrometry experiments with probes like this compound provides detailed insights into protein topography and conformational changes. This information is critical for understanding enzyme mechanisms, validating drug targets, and designing novel therapeutic agents. The ability to covalently label and subsequently identify modification sites makes sulfonyl fluoride probes powerful tools in the arsenal (B13267) of chemical biologists and pharmaceutical scientists. rsc.orgmdpi.com

Future Directions and Emerging Research Avenues for Propyl 4 Fluorosulfonyl Benzoate

Expansion into Novel Biological Targets and Mechanistic Probes

The primary allure of Propyl 4-(fluorosulfonyl)benzoate in the biological realm lies in the reactivity of its sulfonyl fluoride (B91410) group. This functional group acts as a "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues within proteins. ambeed.comsigmaaldrich.com This reactivity has traditionally been exploited to target serine proteases, but recent research has expanded the repertoire of sulfonyl fluoride targets to include other residues, a selection of which are detailed in Table 1. This broad reactivity spectrum opens up exciting possibilities for developing novel mechanistic probes and targeted inhibitors.

Future research will likely focus on expanding the range of biological targets for this compound. Its ability to covalently modify proteins makes it an ideal candidate for an affinity-based probe. acs.org In such an approach, the propyl benzoate (B1203000) portion of the molecule would guide the compound to a specific protein's binding site, whereupon the sulfonyl fluoride "warhead" would react with a nearby nucleophilic residue, creating a stable, covalently linked complex. This strategy is invaluable for identifying and validating new drug targets, as well as for mapping the binding sites of proteins.

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

Amino Acid ResidueType of NucleophilePotential for Covalent Modification
SerineAlcoholic HydroxylHigh
ThreonineAlcoholic HydroxylModerate
TyrosinePhenolic HydroxylHigh
Lysine (B10760008)Primary AmineModerate
HistidineImidazole NitrogenModerate
CysteineThiolHigh

This table is generated based on the established reactivity of sulfonyl fluorides with various amino acid residues.

The development of such probes would enable researchers to "fish" for new protein targets within complex biological mixtures. Once a target is covalently labeled by this compound, it can be isolated and identified using proteomic techniques. This approach is particularly useful for studying G protein-coupled receptors (GPCRs), a large and pharmacologically important family of membrane proteins that are often difficult to study using traditional methods. acs.org

Development of Advanced Synthetic Methodologies and Reagent Design

The synthesis of this compound can be achieved through standard esterification of 4-(fluorosulfonyl)benzoic acid with propanol (B110389). However, future research will likely focus on developing more advanced and efficient synthetic methodologies. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce reaction times.

A key area of development will be the design of new reagents based on the this compound scaffold. By modifying the propyl ester or the aromatic ring, researchers can fine-tune the molecule's reactivity and selectivity. For instance, the introduction of different functional groups could lead to the development of "warheads" with altered reactivity profiles, allowing for the selective targeting of specific amino acid residues.

The principles of "click chemistry," particularly Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, are highly relevant here. ambeed.com This area of research focuses on the use of sulfonyl fluorides and related compounds to create highly reliable and specific reactions for synthesizing complex molecules. Future work may involve designing derivatives of this compound that are amenable to SuFEx reactions, enabling their modular assembly into more complex probes and drug candidates.

Potential Interdisciplinary Applications in Materials Science and Functional Polymers

The application of sulfonyl fluorides is not limited to the biological sciences. The same reactivity that makes them excellent protein probes also makes them valuable building blocks for new materials. The SuFEx reaction, for example, can be used to create novel polymers with unique properties.

This compound could serve as a monomer or a cross-linking agent in the synthesis of functional polymers. The sulfonyl fluoride group can react with diols or other difunctional monomers to form polysulfonates, a class of polymers with high thermal stability and other desirable properties. The propyl ester group could be used to tune the solubility and processability of these polymers.

Furthermore, the ability of sulfonyl fluorides to react with surface-bound nucleophiles opens up possibilities for surface modification. Treating a material with a surface rich in hydroxyl or amine groups with this compound could create a covalent coating, altering the surface properties of the material to improve its biocompatibility, hydrophobicity, or other characteristics.

Integration with Advanced Mechanistic and High-Throughput Screening Platforms

The development of novel chemical probes based on this compound will be greatly enhanced by their integration with advanced screening platforms. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. By incorporating this compound and its derivatives into HTS campaigns, researchers can quickly identify new inhibitors and probes.

The covalent nature of the interaction between sulfonyl fluorides and their targets is particularly advantageous for HTS. The formation of a stable covalent bond can lead to a more robust and easily detectable signal in a variety of assay formats. This is in contrast to non-covalent inhibitors, where the binding equilibrium can complicate assay design and interpretation.

Future research will likely involve the development of specialized HTS assays designed to detect the covalent modification of proteins by sulfonyl fluoride probes. These assays could be based on fluorescence, luminescence, or other detection modalities, and would allow for the rapid and efficient screening of large compound libraries. The data generated from these screens will be invaluable for understanding the structure-activity relationships of sulfonyl fluoride-based inhibitors and for guiding the design of new and more potent compounds.

Q & A

Q. How can crystallographic data resolve structural ambiguities in this compound-protein adducts?

  • Methodological Answer : X-ray crystallography of co-crystallized protein-compound complexes (e.g., NMP22 or A₁ receptor fragments) identifies covalent bond formation at 1.8–2.2 Å resolution. Density maps verify fluorosulfonyl adducts at active-site nucleophiles .

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